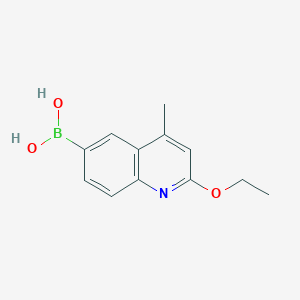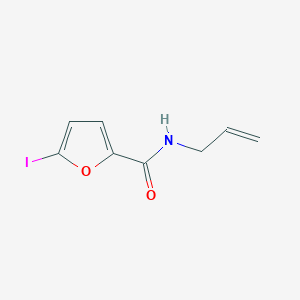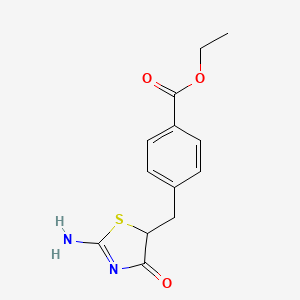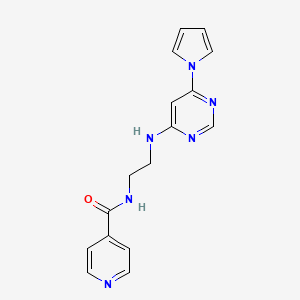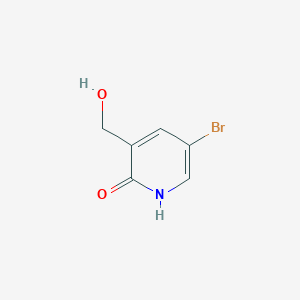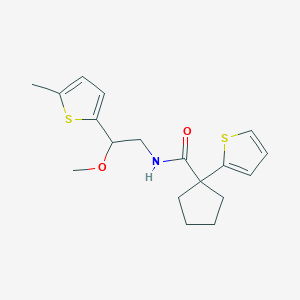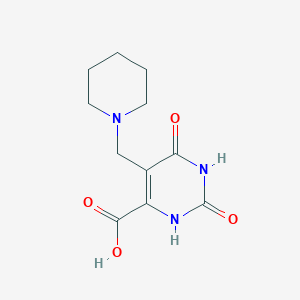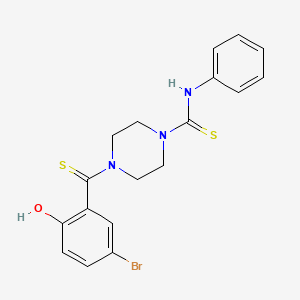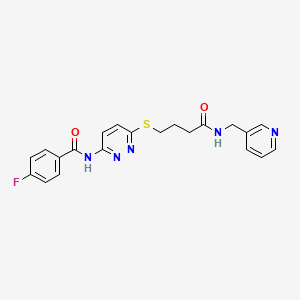
4-fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Serotonin 1A Receptors Imaging in Alzheimer's
A study used a compound structurally related to the given chemical, designed as a selective serotonin 1A (5-HT(1A)) molecular imaging probe, in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research demonstrates the application of fluorinated benzamide derivatives in neuroimaging, offering insights into the progression of neurodegenerative diseases and potentially aiding in their diagnosis and treatment monitoring (Kepe et al., 2006).
Polymer Synthesis and Properties
Fluorinated benzamides have also been investigated in the context of polymer chemistry. A study explored the synthesis and properties of ortho-linked polyamides derived from a bis(ether-carboxylic acid) or a bis(ether amine) containing fluorinated components. These polymers exhibited remarkable solubility, thermal stability, and mechanical properties, underscoring the role of fluorinated benzamides in the development of advanced materials (Hsiao et al., 2000).
Antimicrobial and Anticancer Activity
Another research direction includes the exploration of fluorinated benzamides for their potential antimicrobial and anticancer activities. For instance, derivatives of fluorobenzamides have been synthesized and evaluated for their activity against various bacterial and fungal strains, demonstrating the potential of such compounds in the development of new therapeutic agents (Desai et al., 2013).
Inhibitors for Biological Targets
Fluorinated benzamides have been designed as inhibitors for specific enzymes or receptors, showcasing their utility in targeted drug discovery. For example, compounds structurally related to the query chemical have been studied for their inhibition of Mycobacterium tuberculosis GyrB, a key enzyme in bacterial DNA replication, indicating their potential as antibacterial agents (Jeankumar et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-fluoro-N-[6-[4-oxo-4-(pyridin-3-ylmethylamino)butyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S/c22-17-7-5-16(6-8-17)21(29)25-18-9-10-20(27-26-18)30-12-2-4-19(28)24-14-15-3-1-11-23-13-15/h1,3,5-11,13H,2,4,12,14H2,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPECBAZRMXCCOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
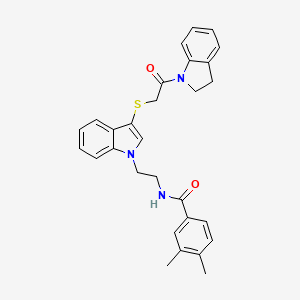
![N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
![3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2926874.png)
